3-Bromo-5-methoxyphenylboronic acid
Overview
Description
The compound 3-Bromo-5-methoxyphenylboronic acid is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. These compounds are known for their utility in various chemical reactions, particularly in Suzuki coupling reactions, which are used to form carbon-carbon bonds in organic synthesis .
Synthesis Analysis
The synthesis of arylboronic acids, such as 3-Bromo-5-methoxyphenylboronic acid, can be achieved through the lithiation of aryl halides followed by treatment with boronic acids. An improved protocol for the preparation of arylboronic acids has been demonstrated using lithium-halogen exchange and "in situ quench" with 3-bromopyridine as a starting material . Although the specific synthesis of 3-Bromo-5-methoxyphenylboronic acid is not detailed in the provided papers, similar methodologies could be applied for its synthesis.
Molecular Structure Analysis
The molecular structure of arylboronic acids is characterized by the boron atom's trigonal planar geometry, allowing it to form stable complexes with various ligands. The presence of substituents on the aromatic ring, such as bromo and methoxy groups, can influence the reactivity and stability of the boronic acid .
Chemical Reactions Analysis
Arylboronic acids are versatile intermediates in organic synthesis. They participate in Suzuki-Miyaura cross-coupling reactions, which are widely used for constructing carbon-carbon bonds. The presence of a bromo substituent on the aryl ring can also make these compounds suitable for further functionalization through nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-5-methoxyphenylboronic acid would include its melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties are influenced by the electron-withdrawing bromo group and the electron-donating methoxy group. The boronic acid group itself is known to form reversible covalent bonds with diols, which can be exploited in the formation of cyclic esters or boronate complexes .
While the provided papers do not specifically discuss the physical and chemical properties of 3-Bromo-5-methoxyphenylboronic acid, they do provide insights into the general behavior of similar arylboronic acids and their derivatives. For instance, the synthesis and characterization of related compounds, such as 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, offer a glimpse into the reactivity of bromo- and methoxy-substituted aryl compounds .
Scientific Research Applications
Suzuki–Miyaura Coupling
- Scientific Field : Organic Chemistry .
- Application Summary : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . “3-Bromo-5-methoxyphenylboronic acid” can be used as an organoboron reagent in this process .
- Results or Outcomes : The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Preparation of Pyrazolopyrimidinamine Derivatives
- Scientific Field : Medicinal Chemistry .
- Application Summary : “3-Bromo-5-methoxyphenylboronic acid” can be used in the preparation of pyrazolopyrimidinamine derivatives . These derivatives can act as tyrosine and phosphinositide kinase inhibitors .
- Methods of Application : The specific methods of application or experimental procedures for this application are not provided in the source .
- Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses for this application are not provided in the source .
Microwave Suzuki-Miyaura Coupling
- Scientific Field : Organic Chemistry .
- Application Summary : “3-Bromo-5-methoxyphenylboronic acid” can be used in Microwave Suzuki-Miyaura coupling . This is a variant of the Suzuki-Miyaura coupling that uses microwave radiation to accelerate the reaction .
- Methods of Application : The specific methods of application or experimental procedures for this application are not provided in the source .
- Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses for this application are not provided in the source .
Preparation of PET Imaging Agents
- Scientific Field : Medicinal Chemistry .
- Application Summary : “3-Bromo-5-methoxyphenylboronic acid” can be used in the preparation of palladium-based fluoride-derived electrophilic fluorination reagent for PET (Positron Emission Tomography) imaging agents .
- Methods of Application : The specific methods of application or experimental procedures for this application are not provided in the source .
- Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses for this application are not provided in the source .
Synthesis of Substituted Isoindolines
- Scientific Field : Organic Chemistry .
- Application Summary : “3-Bromo-5-methoxyphenylboronic acid” can be used in the synthesis of substituted isoindolines via a palladium-catalyzed cascade reaction .
- Methods of Application : The specific methods of application or experimental procedures for this application are not provided in the source .
- Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses for this application are not provided in the source .
Catalytic Protodeboronation of Pinacol Boronic Esters
- Scientific Field : Organic Chemistry .
- Application Summary : “3-Bromo-5-methoxyphenylboronic acid” can be used in the catalytic protodeboronation of pinacol boronic esters . This process is a formal anti-Markovnikov hydromethylation of alkenes .
- Methods of Application : The specific methods of application or experimental procedures for this application are not provided in the source .
- Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses for this application are not provided in the source .
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes . It should be stored in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
(3-bromo-5-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSXKEODVUFEMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584656 | |
Record name | (3-Bromo-5-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methoxyphenylboronic acid | |
CAS RN |
849062-12-0 | |
Record name | (3-Bromo-5-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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